molecular formula C16H15NO5 B11635203 4-({4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)benzoic acid

4-({4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)benzoic acid

Cat. No.: B11635203
M. Wt: 301.29 g/mol
InChI Key: VUMURMIANPQZCK-RQZCQDPDSA-N
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Description

4-({4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)benzoic acid is an organic compound that features a benzoic acid core with a hydroxyimino and methoxyphenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and 2-methoxyphenol.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 4-hydroxybenzaldehyde with hydroxylamine hydrochloride to form 4-[(E)-(hydroxyimino)methyl]phenol.

    Etherification: The intermediate is then subjected to etherification with 2-methoxyphenol in the presence of a suitable base to yield 4-({4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)phenol.

    Carboxylation: Finally, the phenol derivative is carboxylated using carbon dioxide under high pressure and temperature to obtain the target compound, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-({4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-({4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)benzoic acid involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

4-[[4-[(E)-hydroxyiminomethyl]-2-methoxyphenoxy]methyl]benzoic acid

InChI

InChI=1S/C16H15NO5/c1-21-15-8-12(9-17-20)4-7-14(15)22-10-11-2-5-13(6-3-11)16(18)19/h2-9,20H,10H2,1H3,(H,18,19)/b17-9+

InChI Key

VUMURMIANPQZCK-RQZCQDPDSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/O)OCC2=CC=C(C=C2)C(=O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NO)OCC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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